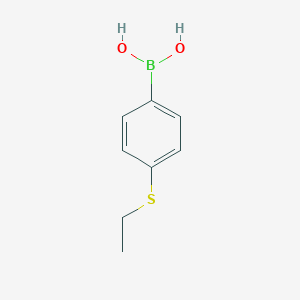

4-Ethylthiophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethylthiophenylboronic acid is a compound that belongs to the family of arylboronic acids, which are known for their utility in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are characterized by their boronic acid functional group attached to an aromatic ring, in this case, a thiophene ring substituted with an ethyl group. Arylboronic acids are generally appreciated for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air .

Synthesis Analysis

The synthesis of thiophene-based boronic acids can involve regioselective lithiation of methylthiophene followed by reaction with triisopropylborate and subsequent hydrolysis. An example of this approach is demonstrated in the synthesis of 4-methyl-2-thiopheneboronic acid, which is closely related to 4-ethylthiophenylboronic acid. The process yields a high ratio of the desired product, which can be further purified by selective protodeboronation and dehydration/crystallization .

Molecular Structure Analysis

The molecular structure of arylboronic acids like 4-ethylthiophenylboronic acid is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and an aromatic ring. The boron atom can form reversible covalent bonds with various nucleophiles, which is a key feature that facilitates its role in cross-coupling reactions. The ortho-substituents on the aromatic ring can influence the reactivity of the boronic acid by preventing the coordination of reactants to the boron atom, thus affecting the overall reaction rate .

Chemical Reactions Analysis

Arylboronic acids are pivotal in Suzuki-Miyaura reactions, where they react with halide-containing compounds in the presence of a palladium catalyst to form new carbon-carbon bonds. The utility of thiopheneboronic acids in such reactions has been demonstrated, showing that they can participate effectively in cross-coupling to yield various substituted thiophenes. The presence of substituents on the thiophene ring can influence the selectivity and efficiency of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethylthiophenylboronic acid would be expected to include stability in the presence of air and moisture, due to the nature of boronic acids. They are typically solid at room temperature and can be crystallized for purification. The solubility of these compounds can vary depending on the substituents present on the aromatic ring, with some being water-soluble. This solubility can be advantageous for reactions carried out in aqueous media, as seen with the synthesis of water-soluble oligomers from a sulphonate group-functionalized ethylenedioxythiophene monomer .

Aplicaciones Científicas De Investigación

Materials Science and Electronics

Phenylboronic acid derivatives have been incorporated into polymeric materials for advanced applications, including glucose sensing and organic electronics. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, functionalized with phenylboronic acid groups, have demonstrated utility in enzyme-free glucose sensing under physiological conditions, highlighting their potential in medical diagnostics and wearable sensors (Bao et al., 2021). These materials offer a blend of electrical conductivity, stability, and selectivity necessary for biosensing applications. Additionally, the synthesis and application of PEDOT and its derivatives reveal their significance in antistatic treatments, electrodes for solid electrolyte capacitors, and other fields, underscoring the versatility of these materials in conducting polymer science (Shao-shuai, 2006).

Supramolecular Chemistry

Boronic acids, including phenylboronic acid derivatives, play a crucial role in supramolecular chemistry, forming complexes with various molecules through reversible covalent bonds. This property has been exploited in the design and synthesis of supramolecular assemblies, contributing to the understanding of molecular interactions and the development of novel materials (Pedireddi & Seethalekshmi, 2004).

Biosensing and Bioapplications

Phenylboronic acid-functionalized materials have found extensive use in biosensing, particularly for the detection of biomolecules like glucose and sialic acid. For example, nanostructured phenylboronic acid-grafted PEDOT platforms have shown enhanced glucose sensitivity, suitable for fast and sensitive glucose monitoring (Huang et al., 2018). Furthermore, the development of biosensors capable of specific recognition of sialic acid, a cancer biomarker, using PEDOT bearing pyridylboronic acid groups, exemplifies the potential of these materials in cancer diagnostics and the broader field of medical technology (Hai et al., 2019).

Mecanismo De Acción

Target of Action

4-Ethylthiophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of 4-Ethylthiophenylboronic acid in this reaction is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 4-Ethylthiophenylboronic acid interacts with the palladium catalyst in a process known as transmetalation . In this process, the boron atom in the boronic acid transfers its organic group (in this case, the 4-ethylthiophenyl group) to the palladium catalyst . This results in the formation of a new carbon-carbon bond .

Result of Action

The primary result of the action of 4-Ethylthiophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of 4-Ethylthiophenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction typically requires a base and is often performed in polar solvents . The reaction is also sensitive to oxygen and moisture, and thus is usually carried out under an inert atmosphere . The stability of 4-Ethylthiophenylboronic acid can be affected by storage conditions, with recommended storage in an inert atmosphere at 2-8°C .

Direcciones Futuras

Boronic acids, including 4-Ethylthiophenylboronic acid, have potential for further study in medicinal chemistry. They have shown promise in various applications, such as anticancer, antibacterial, and antiviral agents, and as sensors or delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities .

Propiedades

IUPAC Name |

(4-ethylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUASBOUSAMURX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370244 |

Source

|

| Record name | 4-Ethylthiophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylthiophenylboronic acid | |

CAS RN |

145349-76-4 |

Source

|

| Record name | 4-Ethylthiophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)

![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)

![4,4'-Oxybis[p-(phenylsulfonylaniline)]](/img/structure/B131118.png)